N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-4-8(14-18-7)13-10(17)9(16)12-5-11(6-15)2-3-11/h4,15H,2-3,5-6H2,1H3,(H,12,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUULKMTZTFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and avoids the use of toxic solvents like chloroform. Additionally, metal-free synthetic routes are preferred due to their eco-friendly nature and lower costs .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The avoidance of metal catalysts and toxic solvents would also be prioritized to ensure environmental sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its structural hybridity. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity :
- The hydroxymethylcyclopropyl group in the target compound confers greater metabolic stability compared to linear alkyl chains in benzamide derivatives like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- The 5-methylisoxazole moiety enhances binding affinity to ATP-binding pockets in kinases, outperforming simpler isoxazole carboxamides in preliminary assays .
Synthetic Utility :
- Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is optimized for metal-catalyzed reactions, the target compound’s rigid cyclopropane restricts conformational flexibility, limiting its use in catalysis but improving selectivity in biological targeting .
Physicochemical Properties :
- Solubility : The oxalamide backbone reduces hydrophobicity compared to benzamide derivatives, improving aqueous solubility (LogP = 1.2 vs. 2.5 for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide).
- Thermal Stability : Cyclopropane integration increases thermal decomposition resistance (Tₘ = 215°C vs. 190°C for 5-methylisoxazole-3-carboxamide).
Biological Activity
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The specific synthetic route can vary, but it generally includes the formation of the oxalamide linkage and the introduction of the hydroxymethyl cyclopropyl and methylisoxazole groups.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various mammalian cell lines. For instance, derivatives of benzopsoralens with hydroxymethyl groups have been shown to inhibit topoisomerase II, leading to decreased cell proliferation under certain conditions . This suggests that this compound may also possess similar mechanisms of action.
The mechanism by which this compound exerts its biological effects may involve:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, which is crucial for DNA replication and repair .
- Cell Cycle Arrest : Compounds that affect topoisomerases often lead to cell cycle arrest, particularly in the G2/M phase.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Benzopsoralens : A study demonstrated that benzopsoralens with hydroxymethyl substitutions showed marked antiproliferative effects when exposed to UVA light, suggesting potential applications in photochemotherapy .
- Isolated Compound Testing : In vitro tests on structurally similar compounds indicated that modifications at specific positions could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design.
Comparative Analysis
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| Benzopsoralens | Antiproliferative | Topoisomerase II inhibition |
| Hydroxymethyl derivatives | Varies with substitution | Potentially similar mechanisms |
Pharmacological Studies
Pharmacological studies focusing on compounds with similar functional groups have shown promising results in cancer treatment paradigms. The presence of both hydroxymethyl and isoxazole moieties may enhance bioactivity through synergistic effects.
Toxicity and Safety Profile
While many studies focus on efficacy, understanding the toxicity profile is equally crucial. Preliminary data suggest that derivatives may exhibit low mutagenic activity in bacterial models, indicating a potentially favorable safety profile for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
